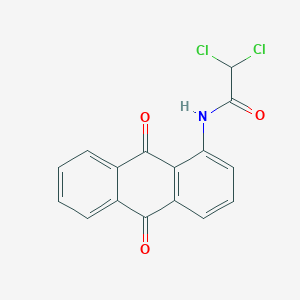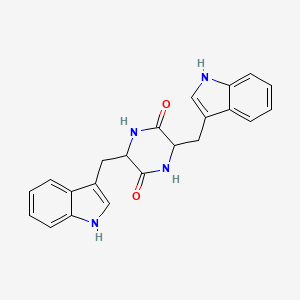
2,2-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE is a complex organic compound with the molecular formula C16H10ClNO3. It is known for its unique structure, which includes an anthracene moiety and two chlorine atoms. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE typically involves the reaction of anthracene derivatives with chlorinating agents. One common method includes the chlorination of 9,10-dihydroanthracene-9,10-dione followed by acylation with chloroacetyl chloride. The reaction conditions often require the presence of a catalyst, such as aluminum chloride, and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE
- CALCIUM BIS{2-[(2,4-DICHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]-2-OXOETHANESULFONATE}
- 2,5-DICHLORO-N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BENZAMIDE
Uniqueness
2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H9Cl2NO3 |
|---|---|
Molecular Weight |
334.1 g/mol |
IUPAC Name |
2,2-dichloro-N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H9Cl2NO3/c17-15(18)16(22)19-11-7-3-6-10-12(11)14(21)9-5-2-1-4-8(9)13(10)20/h1-7,15H,(H,19,22) |
InChI Key |
OHTFFWWFJHHVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10899291.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10899298.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,4,5-trihydroxybenzohydrazide](/img/structure/B10899303.png)
![4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10899308.png)
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899316.png)
![4-butoxy-N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]benzohydrazide](/img/structure/B10899324.png)
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(propan-2-yloxy)benzohydrazide](/img/structure/B10899327.png)

![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10899349.png)
![N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide](/img/structure/B10899350.png)
![4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899352.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899358.png)
![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10899369.png)
![N-(4-bromophenyl)-2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10899376.png)
